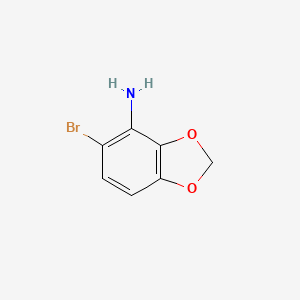

5-Bromo-1,3-benzodioxol-4-amine

Description

Contextualization within Benzodioxole Chemistry

The foundational structure of 5-Bromo-1,3-benzodioxol-4-amine is the 1,3-benzodioxole (B145889) moiety. This heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. enamine.netmdpi.com The 1,3-benzodioxole scaffold is not merely a synthetic curiosity; it is a recurring motif in a variety of natural products, including safrole, which is found in plants like sassafras and saffron. mdpi.com

The presence of the methylenedioxy group (-O-CH2-O-) imparts distinct electronic properties to the aromatic ring, influencing its reactivity in chemical reactions. This core structure is a key component in numerous biologically active molecules, and its derivatives have been explored for a wide range of applications, from pharmaceuticals to agrochemicals. mdpi.comnih.gov For instance, benzodioxole derivatives have been investigated for their potential as anticancer, antidiabetic, and anti-inflammatory agents. mdpi.comnih.gov The incorporation of a bromine atom and an amine group onto this scaffold, as seen in this compound, further functionalizes the molecule for specific synthetic purposes.

Significance of the Bromoaniline Scaffold in Organic Synthesis

The bromoaniline portion of this compound is a critical functional group in organic synthesis. Bromoanilines are highly valued as intermediates due to the reactivity of both the bromine and the amino substituents. The bromine atom can participate in a variety of cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com This allows for the introduction of diverse molecular fragments onto the aromatic ring.

Furthermore, the aniline (B41778) moiety can be readily diazotized and subsequently replaced with a wide array of other functional groups. zendy.io It can also be acylated or alkylated to build more complex structures. Bromoaniline derivatives are frequently employed in the synthesis of pharmaceuticals and other fine chemicals, where the bromine atom serves as a handle for molecular elaboration. chemicalbook.comneliti.com

Overview of Research Trajectories for this compound

Research involving this compound primarily positions it as a key intermediate in the synthesis of targeted organic molecules. One notable area of application is in medicinal chemistry, particularly in the development of kinase inhibitors. For example, the structurally related compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (a c-Src/Abl kinase inhibitor), highlights the potential of substituted benzodioxole amines as scaffolds for creating potent therapeutic agents. nih.gov The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks like this compound.

The synthesis of this compound itself has been documented, with methods involving the deprotection of a carbamate (B1207046) precursor. chemicalbook.com This availability as a research chemical allows for its use in the exploration of new chemical entities. The combination of the bioactive benzodioxole core and the synthetically versatile bromoaniline moiety makes this compound a valuable starting material for the discovery of novel compounds with potential applications in areas such as cancer and diabetes research, where benzodioxole derivatives have shown promise. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-benzodioxol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAZIDHOTLRDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620343 | |

| Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401811-78-7 | |

| Record name | 5-Bromo-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1,3 Benzodioxol 4 Amine and Its Precursors

Direct Synthesis Approaches to 5-Bromo-1,3-benzodioxol-4-amine

Direct approaches to synthesizing this compound focus on introducing the amine group onto a pre-existing brominated benzodioxole skeleton. These methods include direct amination and pathways involving protective group chemistry, such as the use of carbamate (B1207046) intermediates.

Amination Strategies for Brominated Benzodioxoles

The introduction of an amino group onto an aromatic ring, particularly one that is already substituted, can be achieved through various amination reactions. For brominated benzodioxoles, palladium-catalyzed amination, a variant of the Buchwald-Hartwig reaction, represents a powerful strategy. This method allows for the formation of a carbon-nitrogen bond by coupling an aryl bromide with an amine source in the presence of a palladium catalyst and a base. While specific examples for 5-bromo-1,3-benzodioxole derivatives are not extensively detailed in the provided literature, the general applicability of this reaction to bromo-fused heterocycles is well-established. For instance, the amination of various bromoindoles has been successfully carried out using catalytic systems like Pd2dba3 and specialized phosphine (B1218219) ligands, achieving moderate to high yields. researchgate.net Such strategies could theoretically be adapted for the amination of a suitable 4,5-disubstituted benzodioxole precursor.

Synthesis via Carbamic Acid Intermediates (e.g., TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE)

A common and effective route to primary amines involves the use of a carbamate protecting group, such as a tert-butoxycarbonyl (Boc) group. This strategy enhances stability and allows for controlled reactions. The synthesis of this compound can be efficiently achieved through the deprotection of its Boc-protected precursor, TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE. chemicalbook.com

The synthesis of carbamate intermediates themselves can be accomplished through several methods. One general approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097), which proceeds through an acyl azide intermediate and a subsequent Curtius rearrangement to form an isocyanate that is then trapped to yield the carbamate. organic-chemistry.org Another method involves the reaction of an amine with di-tert-butyl dicarbonate. google.com The final step to obtain the target amine is the removal of the Boc protecting group, which is typically accomplished under acidic conditions.

Optimization of Reaction Conditions and Yields

The final deprotection step to yield this compound from its carbamate intermediate has been optimized to achieve high yields. Research has demonstrated that treating TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE with trifluoroacetic acid in dichloromethane (B109758) solvent yields the desired product in 99% yield. chemicalbook.com The reaction is conducted under an inert atmosphere and proceeds over 6 hours with a temperature range of 0 to 25°C. chemicalbook.com This high-yield conversion underscores the efficacy of the carbamate intermediate pathway for the synthesis of the target compound.

| Precursor | Reagents & Conditions | Product | Yield |

| TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE | Trifluoroacetic acid, Dichloromethane, 0 - 25°C, 6 h, Inert atm. | This compound | 99% |

Synthesis of Key Brominated Benzodioxole Intermediates

The synthesis of the target amine is critically dependent on the availability of appropriately brominated benzodioxole precursors. These intermediates are typically prepared through electrophilic aromatic substitution on the core benzodioxole structure.

Electrophilic Bromination of 1,3-Benzodioxole (B145889)

Aryl bromides are frequently synthesized via electrophilic aromatic bromination. nih.gov The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. wku.edu However, controlling the regioselectivity of the bromination can be a significant challenge, as the reaction can yield a mixture of ortho and para isomers relative to the directing groups. wku.edu

| Substrate | Brominating Agent(s) | Solvent | Key Observation |

| 1,3-Benzodioxole | Molecular Bromine | Dichloromethane | Yields 5-bromobenzodioxole; dibromination is a side reaction. mdma.ch |

| 1,3-Benzodioxole | Ammonium Bromide/H₂O₂ | Acetic Acid | An alternative method to avoid harsher reagents. sciencemadness.org |

| 5-isopropyl-1,3-benzodioxole | Molecular Bromine | Carbon Tetrachloride | Effective for brominating substituted benzodioxoles. prepchem.com |

Formation of the Dioxaindane Framework

The core structure of the target molecule is the 1,3-benzodioxole ring, sometimes referred to as the dioxaindane framework. This heterocyclic system is typically synthesized by the condensation of catechol (1,2-dihydroxybenzene) with a methylene (B1212753) source. chemicalbook.com The reaction involves forming the five-membered dioxole ring through the creation of a methylenedioxy bridge. This is commonly achieved by reacting catechol with a dihalomethane (like dichloromethane or diiodomethane) in the presence of a base, or with formaldehyde (B43269) or its equivalents under acidic conditions. chemicalbook.com Careful control over the reaction conditions is necessary to ensure a high yield and purity of the resulting 1,3-benzodioxole, which serves as the foundational precursor for subsequent bromination and amination steps. chemicalbook.com

Precursor Development and Accessibility

The accessibility of starting materials is a critical factor in the synthesis of complex molecules like this compound. The development of efficient routes to key precursors is paramount. The fundamental backbone of the target molecule is the 1,3-benzodioxole ring system. This core structure is commonly synthesized from catechol through condensation with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base.

A direct precursor to this compound is tert-butyl (5-bromo-1,3-benzodioxol-4-yl)carbamate. The synthesis of this carbamate-protected amine is a key step, as the carbamate group serves as a protecting group for the amine functionality during subsequent transformations. The final deprotection step to yield the target amine is typically achieved under acidic conditions. For instance, treatment of tert-butyl (5-bromo-1,3-benzodioxol-4-yl)carbamate with trifluoroacetic acid in a solvent like dichloromethane can afford this compound in high yield.

The accessibility of precursors is also influenced by their commercial availability. Key starting materials and intermediates for the synthesis of substituted benzodioxoles are available from various chemical suppliers. The following table provides an overview of some relevant precursors and their availability.

| Compound Name | CAS Number | Typical Use in Synthesis | Commercial Availability |

|---|---|---|---|

| Catechol | 120-80-9 | Starting material for the 1,3-benzodioxole ring | Readily available |

| 1,3-Benzodioxole | 274-09-9 | Core structure for further functionalization | Commercially available |

| 4-Amino-1,3-benzodioxole | 1668-84-4 | Potential precursor for bromination and further synthesis | Available from specialized suppliers |

| 5-Bromo-1,3-benzodioxole | 2635-13-4 | Key intermediate for amination | Available from specialized suppliers |

| tert-Butyl carbamate | 463-74-1 | Protecting group for the amine functionality | Readily available |

The development of synthetic routes for these precursors often focuses on improving yields, reducing the number of steps, and utilizing more environmentally benign reagents.

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages over traditional approaches, including reduced reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods.

In the context of benzodioxole synthesis, microwave-assisted protocols have been successfully employed. For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been achieved by reacting catechol with benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid. This method offers advantages such as shorter reaction times and higher yields. While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in publicly available literature, the principles of microwave synthesis can be applied to various steps in its synthetic pathway, such as the formation of the benzodioxole ring or subsequent functionalization reactions. The following table illustrates the potential advantages of microwave-assisted synthesis for a related benzodioxole formation.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Catechol + Benzoic Acid Derivative → 2-Phenyl-1,3-benzodioxole | Several hours | Minutes | Often significant |

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and easier scalability.

The synthesis of this compound involves key reaction types that are well-suited for flow chemistry. For example, bromination reactions, which can be highly exothermic and involve hazardous reagents like elemental bromine, can be performed more safely in a flow reactor. The small reaction volume at any given time minimizes the risk of thermal runaways. Similarly, the synthesis of aromatic amines can be achieved through continuous flow processes, such as the reduction of nitroaromatics.

While a dedicated flow synthesis of this compound is not widely reported, the application of flow chemistry to its individual synthetic steps is highly feasible. For instance, a continuous flow setup could be designed for the bromination of a suitable 1,3-benzodioxole precursor, followed by a subsequent amination step in a continuous manner. This approach would be particularly beneficial for industrial production.

Industrial Scale-Up Considerations (General Methodologies)

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

For the synthesis of this compound, the handling of bromine is a major safety concern on an industrial scale. Elemental bromine is highly corrosive, toxic, and has a high vapor pressure. Therefore, process safety management is crucial. This includes the use of appropriate personal protective equipment (PPE), robust containment systems, and emergency response plans.

To mitigate the risks associated with elemental bromine, alternative brominating agents are often considered for large-scale production. N-Bromosuccinimide (NBS) is a common and safer alternative, as it is a solid and easier to handle. The choice of brominating agent will depend on factors such as reactivity, cost, and the generation of byproducts.

The following table summarizes key considerations for the industrial scale-up of bromination reactions:

| Consideration | Description | Mitigation Strategies |

|---|---|---|

| Reagent Handling and Safety | Elemental bromine is hazardous and difficult to handle on a large scale. | Use of alternative, safer brominating agents like NBS. Implementation of closed-system reactors and robust safety protocols. |

| Reaction Exothermicity | Bromination reactions are often highly exothermic and can lead to thermal runaways. | Use of continuous flow reactors for better heat management. Careful control of reagent addition rates and reaction temperature. |

| Solvent Selection | The choice of solvent can impact reaction efficiency, product isolation, and environmental footprint. | Selection of solvents that offer good solubility for reactants and products, are easily recyclable, and have a favorable safety profile. |

| Product Purification | Removal of impurities and byproducts to meet product specifications. | Development of efficient crystallization or chromatographic purification methods suitable for large-scale operation. |

| Waste Management | Disposal of hazardous waste generated during the process. | Implementation of waste treatment protocols and exploration of greener synthetic routes that minimize waste generation. |

Furthermore, the adoption of continuous flow manufacturing, as discussed in the previous section, is a key strategy for the safe and efficient scale-up of processes involving hazardous reagents and exothermic reactions. The inherent safety advantages and potential for automation make flow chemistry an attractive option for the industrial production of fine chemicals like this compound.

Spectroscopic and Analytical Characterization of 5 Bromo 1,3 Benzodioxol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy reveals information about the hydrogen atoms within a molecule. The spectrum of 5-Bromo-1,3-benzodioxol-4-amine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methylenedioxy and amine groups.

The aromatic region would likely display two doublets, corresponding to the two non-equivalent aromatic protons. Their chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing bromine atom. The protons of the methylenedioxy group (O-CH₂-O) would appear as a singlet, and the protons of the amine group (NH₂) would also likely present as a broad singlet.

A representative, though not specific to this exact isomer, ¹H NMR spectrum of a related compound, 1,3-benzodioxole (B145889), shows signals for the aromatic protons and the methylenedioxy protons, providing a foundational understanding of the expected spectral regions. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.0 - 7.0 | d | 1H | Aromatic CH |

| ~ 6.0 - 7.0 | d | 1H | Aromatic CH |

| ~ 5.9 | s | 2H | O-CH₂-O |

| ~ 4.5 | br s | 2H | NH₂ |

Note: This is a predicted spectrum based on general principles and data for similar structures. Actual values may vary.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show seven distinct signals, one for each unique carbon atom in the molecule.

The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) would appear at a specific chemical shift, as would the carbon atom attached to the amine group (C-N). The carbons of the methylenedioxy bridge and the remaining aromatic carbons would also have characteristic signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 140 - 150 | Aromatic C-O |

| ~ 140 - 150 | Aromatic C-O |

| ~ 130 - 140 | Aromatic C-N |

| ~ 110 - 120 | Aromatic CH |

| ~ 100 - 110 | Aromatic CH |

| ~ 95 - 105 | Aromatic C-Br |

| ~ 101 | O-CH₂-O |

Note: This is a predicted spectrum based on general principles and data for similar structures. Actual values may vary.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D-NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy and Functional Group Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amine group (NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands, one for the symmetric and one for the asymmetric stretch, is a hallmark of a primary amine. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-H stretching of the methylenedioxy group would likely be observed just below 3000 cm⁻¹. wpmucdn.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration of the aromatic amine would be expected in the 1250-1380 cm⁻¹ range.

C-O Stretching: The C-O ether linkages of the benzodioxole ring would give rise to strong absorption bands, typically in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Analysis of the IR spectrum of the related compound 5-nitro-1,3-benzodioxole (B1580859) shows characteristic peaks for the benzodioxole structure, which would share similarities with the bromo-amino derivative. orientjchem.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available in the provided search results, a study on 5-nitro-1,3-benzodioxole utilized FT-Raman spectroscopy. orientjchem.org This suggests that Raman spectroscopy could be a valuable tool for the analysis of this compound as well. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which could provide further details on the aromatic ring and the C-Br bond.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₇H₆BrNO₂, corresponding to a monoisotopic mass of approximately 214.958 Da and an average molecular weight of 216.03 g/mol . uni.lu The presence of bromine is particularly significant, as its two major isotopes (⁷⁹Br and ⁸¹Br) have a nearly 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process generates a positively charged molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a series of fragment peaks that reveal the compound's structure.

For this compound, the molecular ion peak would appear as a doublet with a 1:1 intensity ratio at m/z values corresponding to [C₇H₆⁷⁹BrNO₂]⁺• and [C₇H₆⁸¹BrNO₂]⁺•. Key fragmentation pathways would likely involve the loss of radicals or neutral molecules from the parent structure. Expected fragmentation could include the loss of a bromine atom, a hydrogen cyanide (HCN) molecule from the amine and aromatic ring, or formaldehyde (B43269) (CH₂O) from the dioxole ring.

Table 1: Expected Key Fragments in the EIMS Spectrum of this compound

| Ion/Fragment | Proposed Formula | Expected m/z | Notes |

|---|---|---|---|

| Molecular Ion | [C₇H₆BrNO₂]⁺• | ~215 / 217 | Characteristic 1:1 isotopic pattern for Bromine. |

| Loss of Br | [C₇H₆NO₂]⁺ | ~136 | Loss of the bromine radical. |

| Loss of CH₂O | [C₆H₄BrNO]⁺• | ~185 / 187 | Cleavage of the methylenedioxy bridge. |

This table represents theoretically expected fragments. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of a compound's elemental formula from its exact mass. Using a soft ionization technique like Electrospray Ionization (ESI), HRMS typically analyzes protonated molecules ([M+H]⁺) or other adducts.

For this compound (C₇H₆BrNO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 215.9655 Da (for ⁷⁹Br) and 217.9634 Da (for ⁸¹Br). An experimental HRMS measurement confirming these values would provide unambiguous validation of the compound's elemental composition. Predicted values for common adducts are also a useful reference. uni.lu

Table 2: Predicted HRMS Data for Adducts of this compound

| Adduct Type | Formula | Isotope | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | [C₇H₇⁷⁹BrNO₂]⁺ | ⁷⁹Br | 215.9655 |

| [M+H]⁺ | [C₇H₇⁸¹BrNO₂]⁺ | ⁸¹Br | 217.9634 |

| [M+Na]⁺ | [C₇H₆⁷⁹BrNNaO₂]⁺ | ⁷⁹Br | 237.9474 |

Data sourced from predicted values on PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone method for assessing the purity of volatile and thermally stable compounds and confirming their identity. researchgate.netturkjps.org

In a GC-MS analysis of this compound, the sample would be vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—serves as a characteristic identifier. The separated compound then enters the mass spectrometer, which provides a mass spectrum for definitive identification. A pure sample would ideally exhibit a single peak in the gas chromatogram. The presence of additional peaks would indicate impurities, which could be identified by their respective mass spectra. This technique is crucial for verifying the successful synthesis and purification of the target compound. turkjps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems and chromophores.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic system. The benzodioxole ring, substituted with both an amino group (-NH₂) and a bromine atom (-Br), constitutes the primary chromophore. The amino group acts as a strong auxochrome, a group that enhances light absorption, typically causing a shift to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect).

The spectrum would likely display characteristic absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. While specific experimental data is not available, based on similar aromatic amines, one would anticipate absorption maxima (λ_max) in the UVA range (315-400 nm) or upper UVB range (280-315 nm).

Fluorescence (emission) spectroscopy could also be employed. After a molecule absorbs light and reaches an excited electronic state, it can relax by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition and occurs at a longer wavelength (a Stokes shift). The presence and intensity of fluorescence would depend on the molecule's structural rigidity and the nature of its excited state.

Solvatochromism refers to the change in a substance's color—or more broadly, its UV-Vis absorption or emission spectrum—when dissolved in different solvents of varying polarity. Such investigations provide insight into the difference in dipole moment between the molecule's ground state and excited state.

For this compound, a solvatochromic study would involve recording its UV-Vis absorption and emission spectra in a range of solvents with different polarities (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) and acetonitrile).

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength.

Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, increasing solvent polarity will lead to a shift to a shorter wavelength.

Given the presence of the electron-donating amino group, it is likely that the molecule possesses a significant dipole moment that would be altered upon electronic excitation, making it a candidate for solvatochromic effects. Analyzing these shifts using models like the Lippert-Mataga plot can help in estimating the change in dipole moment upon excitation, providing a deeper understanding of the compound's electronic structure.

Chromatographic Methods for Purity and Separation

Chromatography is a cornerstone for the separation, identification, and quantification of this compound. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity assessment, preparative separation, or detailed impurity profiling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound, offering high resolution, sensitivity, and reproducibility. pharmaguideline.comunr.edu.ar Given the aromatic and amine functionalities of the molecule, reversed-phase HPLC is a suitable approach.

A typical HPLC method for a compound like this compound would involve a C18 or a phenyl-hexyl column, which provide hydrophobic and π-π interactions, respectively, beneficial for retaining and separating aromatic compounds. chromforum.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities. thermofisher.com

Detection is commonly achieved using a UV detector, as the benzodioxole ring system is expected to have a strong UV absorbance. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For more sensitive and specific detection, especially for impurity profiling, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). oup.comoup.com

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. libretexts.orglibretexts.org For this compound, silica (B1680970) gel plates are a common choice for the stationary phase. researchgate.net

The selection of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value for the compound of interest ideally between 0.3 and 0.7. For basic compounds like aromatic amines, which can show tailing on silica gel plates, the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve peak shape. libretexts.org

Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. numberanalytics.com Additionally, various staining reagents can be used to visualize spots that are not UV-active or to provide additional selectivity. For an aromatic amine, a ninhydrin (B49086) solution can be effective, producing a characteristic color.

Table 2: Exemplary TLC Systems for this compound

| Stationary Phase | Mobile Phase (v/v) | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (95:5) | UV light (254 nm), Iodine vapor |

| Silica Gel 60 F254 | Toluene:Acetone (8:2) with 0.1% Triethylamine | UV light (254 nm), Ninhydrin stain |

Development of Analytical Methodologies

The development of a robust and reliable analytical method for a specific compound like this compound is a systematic process. The goal is to create a method that is suitable for its intended purpose, whether for routine quality control or for supporting formulation development. chromatographyonline.comresearchgate.net

The initial step in HPLC method development often involves screening different columns and mobile phases to achieve a satisfactory separation of the main peak from any potential impurities. chromforum.org Factors such as pH of the mobile phase, column temperature, and gradient slope are optimized to improve resolution, peak shape, and analysis time.

For TLC, method development focuses on selecting the appropriate stationary phase and optimizing the mobile phase composition to achieve clear separation of spots. pharmaguru.comerckmillipore.com A variety of solvent systems with different polarities are tested to find the optimal conditions.

Once a method is developed, it must be validated to ensure its performance characteristics meet the required standards. unr.edu.arpharmtech.com According to ICH guidelines, key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For this compound, a forced degradation study would be a crucial part of method validation to demonstrate the stability-indicating nature of the HPLC method. chromatographyonline.com This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensuring the method can separate these from the parent compound.

Theoretical and Computational Studies of 5 Bromo 1,3 Benzodioxol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

For a molecule like 5-bromo-1,3-benzodioxol-4-amine, Density Functional Theory (DFT) would be the method of choice for geometry optimization and electronic structure calculations. DFT methods, which are based on the electron density of a system, offer a favorable balance between computational cost and accuracy for medium-sized organic molecules.

A typical DFT study would begin with the optimization of the ground-state geometry of the molecule. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be further investigated. This includes the calculation of various electronic properties such as the total energy, dipole moment, and the distribution of electron density.

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing a bromine atom, it is crucial to select a basis set that can adequately describe the electron-rich nature of the halogen.

Commonly used basis sets for such calculations include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The choice of the functional, which approximates the exchange-correlation energy in DFT, is also critical. Hybrid functionals like B3LYP are widely used for their proven performance with organic molecules.

Table 1: Hypothetical Computational Parameters for DFT Analysis of this compound

| Parameter | Selection | Rationale |

| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost for organic molecules. |

| Functional | B3LYP | A widely used hybrid functional with a good track record for predicting the properties of organic compounds. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the valence electrons and includes polarization and diffuse functions, which are important for describing the amine group and the bromine atom. |

| Solvation Model | Polarizable Continuum Model (PCM) | Would allow for the study of the molecule's properties in different solvent environments. |

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the orbital that acts as an electron donor, and its energy is related to the ionization potential. The LUMO, on the other hand, is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity.

A computational analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the lone pair of the nitrogen atom in the amine group. The LUMO is expected to be distributed over the aromatic system, with potential contributions from the bromine atom.

Frontier Molecular Orbital Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

The introduction of the electron-donating amine group and the electron-withdrawing bromine atom at specific positions on the benzodioxole ring is expected to influence the HOMO-LUMO gap. A detailed computational study would be necessary to quantify this effect.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -5.5 | Indicates the energy of the highest occupied molecular orbital and relates to the molecule's ability to donate electrons. |

| ELUMO | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital and relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red) around the oxygen atoms of the dioxole ring and the nitrogen atom of the amine group, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored in shades of blue) would be expected around the hydrogen atoms of the amine group. The bromine atom would exhibit a region of positive potential along the C-Br bond axis (a sigma-hole) and a region of negative potential around its equatorial region.

Spectroscopic Property Prediction

The electronic absorption properties of a molecule can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, which corresponds to the maximum absorption wavelength (λmax) in a UV-Vis spectrum. youtube.com

For this compound, TD-DFT calculations, often employing a functional like B3LYP with a suitable basis set, would be used to predict its UV-Vis spectrum. researchgate.netelsevierpure.com The predicted spectrum is influenced by the substituents on the benzodioxole ring.

The amine group (-NH₂) is a strong electron-donating group (auxochrome) that typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

The bromine atom (-Br) , an auxochrome with a weaker effect, also influences the electronic transitions through its inductive and resonance effects.

The benzodioxole moiety itself forms the core chromophore.

Increased conjugation in a molecule generally leads to a smaller HOMO-LUMO energy gap, resulting in the absorption of lower-energy photons and thus a longer λmax. youtube.com The presence of both donor (-NH₂) and acceptor-like features within the molecule can lead to intramolecular charge-transfer (ICT) transitions upon excitation, which are often sensitive to the surrounding environment. Theoretical calculations can provide λmax values, oscillator strengths, and the nature of the electronic transitions involved (e.g., π → π*). elsevierpure.com

Theoretical vibrational analysis provides a detailed picture of a molecule's infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods (e.g., B3LYP/6-311++G(d,p)) to determine the harmonic vibrational frequencies. sciensage.info The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net

Based on studies of analogous molecules like 5-nitro-1,3-benzodioxole (B1580859), the vibrational spectrum of this compound can be predicted. orientjchem.org The assignments are made by examining the potential energy distribution (PED) using programs like VEDA. Key vibrational modes would include:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the amine group. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretching (Methylene) | 2850 - 2950 | Asymmetric and symmetric stretching of the -CH₂- group in the dioxole ring. |

| C=C Stretching (Aromatic) | 1450 - 1620 | Stretching vibrations within the phenyl ring. orientjchem.org |

| N-H Bending | 1550 - 1650 | Scissoring vibration of the amine group. |

| -CH₂- Scissoring | 1450 - 1490 | Bending vibration of the methylene (B1212753) group. orientjchem.org |

| C-O-C Stretching | 1000 - 1250 | Asymmetric and symmetric stretching of the ether linkages in the dioxole ring. orientjchem.org |

| C-N Stretching | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-Br Stretching | 500 - 650 | Stretching of the carbon-bromine bond. |

This table is illustrative, based on characteristic frequencies of functional groups and data from related compounds.

Solvent-Solute Interaction Modeling

Solvatochromism is the phenomenon where a molecule's absorption or emission spectrum changes with the polarity of the solvent. This effect provides profound insight into the nature of the molecule's ground and excited states. The interactions between the solute (this compound) and various solvents can be analyzed using theoretical models like those developed by Lippert, Kawski-Chamma-Viallet, and Bakhshiev. researchgate.net

These models correlate the Stokes shift (the difference in wavenumber between the absorption maximum, νa, and the emission maximum, νf) with solvent polarity functions, such as the Lippert-Mataga function F(ε,n). This function incorporates the dielectric constant (ε) and refractive index (n) of the solvent.

A study on a related benzodioxole derivative demonstrated how these analyses are performed. researchgate.net The absorption and emission spectra are recorded in a series of solvents with varying polarities. A plot of the Stokes shift (νa - νf) against the solvent polarity function is then constructed. A linear correlation suggests that dipole-dipole interactions are the primary drivers of the solvatochromic shift. researchgate.net

Illustrative Data for Solvatochromic Analysis:

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ν_a (cm⁻¹) | ν_f (cm⁻¹) | Stokes Shift (ν_a - ν_f) (cm⁻¹) | Lippert Function F(ε,n) |

|---|---|---|---|---|---|---|

| Cyclohexane | 2.02 | 1.426 | Data | Data | Data | Data |

| Toluene | 2.38 | 1.496 | Data | Data | Data | Data |

| Dichloromethane (B109758) | 8.93 | 1.424 | Data | Data | Data | Data |

| Acetone | 20.7 | 1.359 | Data | Data | Data | Data |

| Ethanol (B145695) | 24.5 | 1.361 | Data | Data | Data | Data |

| Acetonitrile (B52724) | 37.5 | 1.344 | Data | Data | Data | Data |

This table represents the type of data collected in a solvatochromic study. Actual values for this compound would require experimental measurement.

The data from solvatochromism studies can be used to estimate the change in dipole moment upon electronic excitation. The Lippert-Mataga equation provides a method to calculate the excited-state dipole moment (μe) relative to the ground-state dipole moment (μg).

The equation is: νa - νf = [ 2(μe - μg)² / (hca³) ] * F(ε,n) + constant

where:

h is Planck's constant

c is the speed of light

a is the Onsager cavity radius of the solute molecule

The slope of the linear plot of the Stokes shift versus the Lippert polarity function is directly proportional to the square of the change in dipole moment (μe - μg)². researchgate.net The ground-state dipole moment (μg) can be calculated independently using DFT methods. With the slope from the experimental plot and the calculated μg, the excited-state dipole moment (μe) can be determined.

For many D-π-A (donor-pi-acceptor) molecules, the excited state is more polar than the ground state (μe > μg). researchgate.net This indicates that upon excitation, there is a significant intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. nih.gov For this compound, with its electron-donating amine group and the electronegative bromine on the π-conjugated system, it is plausible that it would exhibit such an increase in dipole moment in the excited state.

Crystallography and Solid State Analysis of 5 Bromo 1,3 Benzodioxol 4 Amine and Its Derivatives

Single Crystal X-ray Diffraction

The initial step in a single-crystal X-ray analysis involves determining the crystal system and space group of the compound. This provides fundamental information about the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. For instance, the related compound, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde, has been analyzed, and its crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 153664. nih.gov The analysis of derivatives of benzodioxole has shown that they can crystallize in various systems, with the monoclinic system being a common occurrence. najah.edu For example, a derivative, ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, crystallizes in the monoclinic space group P2₁/c.

| Crystallographic Parameter | 5-Bromo-1,3-benzodioxole-4-carboxaldehyde |

| CCDC Number | 153664 nih.gov |

| Molecular Formula | C₈H₅BrO₃ |

| Crystal System | Data not publicly detailed |

| Space Group | Data not publicly detailed |

Note: While the CCDC number is available, detailed published crystallographic parameters such as the crystal system and space group for 5-Bromo-1,3-benzodioxole-4-carboxaldehyde require access to the specific crystallographic information file (CIF).

SC-XRD analysis reveals the preferred conformation of the molecule in the solid state. For the benzodioxole ring system, a key feature is its planarity. In many derivatives, the benzodioxole ring system is nearly planar. The conformation of substituents on the ring is also determined. For example, in 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, the indole (B1671886) rings exhibit small dihedral angles, rendering the molecule almost flat. mdpi.com The study of various substituted benzodioxoles indicates that the degree of planarity can be influenced by the nature and steric bulk of the substituents, which in turn affects the crystal packing.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal is directed by a complex interplay of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline material.

In the case of 5-Bromo-1,3-benzodioxol-4-amine, the presence of the amine (-NH₂) and dioxole (-O-CH₂-O-) groups would make it a prime candidate for forming extensive hydrogen bonding networks. The amine group can act as a hydrogen bond donor, forming N-H···O interactions with the oxygen atoms of the dioxole moiety of neighboring molecules. Furthermore, weaker C-H···O hydrogen bonds, involving the aromatic and methylene (B1212753) hydrogens, are also expected to play a significant role in the crystal packing. Studies on related structures, such as N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine, have shown the presence of multiple intermolecular hydrogen bonds that dictate the molecular packing. In some benzimidazole (B57391) derivatives, O-H···N and O-H···O hydrogen-bonding interactions lead to the formation of two-dimensional layers. nih.gov

The bromine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com In the solid state, this can lead to Br···O or Br···N interactions, further stabilizing the crystal lattice. Experimental and computational studies have demonstrated that the strength of halogen bonds can vary significantly, influencing the supramolecular assembly. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov

Polymorphism and Solid-State Forms

A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific studies on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the development of chemical compounds, particularly in the pharmaceutical industry. Different polymorphs can exhibit variations in properties such as solubility, melting point, and stability.

While direct experimental data for this compound is not available, analysis of structurally analogous compounds can provide valuable insights into its potential solid-state behavior. For instance, studies on other substituted benzodioxole derivatives have revealed the existence of different crystalline forms. However, without experimental screening and characterization, any discussion of potential polymorphs of this compound remains speculative.

Future research involving techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be necessary to identify and characterize any polymorphic forms of this compound.

Co-crystallization and Salt Formation Studies

Similar to the lack of data on polymorphism, there is no specific information in the current scientific literature regarding co-crystallization or salt formation studies involving this compound. The presence of an amine group in the molecule suggests that it is a viable candidate for salt formation with various acidic co-formers. The formation of salts is a common strategy employed to enhance the solubility and bioavailability of amine-containing compounds.

A study on a complex derivative, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, which features a related chloro-analog of the benzodioxole amine core, involved X-ray crystallography, indicating that solid-state forms of such derivatives can be prepared and characterized. nih.gov This suggests that this compound could likely form stable crystalline salts.

A systematic co-crystal or salt screen would be required to explore this potential. Such a study would involve reacting this compound with a library of pharmaceutically acceptable acids and other potential co-formers under various crystallization conditions. The resulting solids would then be analyzed using techniques like PXRD and DSC to identify the formation of new crystalline phases.

Without such experimental investigations, any discussion on specific co-crystals or salts of this compound is purely theoretical.

Applications of 5 Bromo 1,3 Benzodioxol 4 Amine in Chemical Science and Technology Excluding Biological/medical

Role as a Key Intermediate in Organic Synthesis

The strategic placement of the amino and bromo groups on the benzodioxole ring makes 5-Bromo-1,3-benzodioxol-4-amine a highly useful intermediate in synthetic chemistry. These functional groups serve as reactive handles for building molecular complexity through various coupling and cyclization reactions.

Research has demonstrated the role of this compound as a precursor in the synthesis of advanced heterocyclic intermediates, particularly substituted indoles. A notable application is its use in a palladium-catalyzed aerobic indole (B1671886) synthesis. researchgate.net This process involves the amination of vinylanilines to construct the indole skeleton, a core structure in many functional molecules. researchgate.net In this context, this compound serves as a key starting material for creating C-4 to C-7 substituted indoles. researchgate.net

The synthesis of the compound itself is well-documented, often proceeding from tert-butyl (5-bromo-1,3-benzodioxol-4-yl)carbamate. chemicalbook.com The deprotection of the amine group under acidic conditions yields this compound with high efficiency. chemicalbook.com

Table 1: Synthesis of this compound Interactive data table. Click on headers to sort.

| Precursor | Reagents | Conditions | Yield | Reference |

|---|

The utility of this compound extends to its role as a foundational building block for constructing highly complex organic molecules. Its structure is incorporated into larger frameworks through multi-step synthetic sequences. For instance, the indole intermediates derived from this compound have been utilized in the synthesis of potential anti-breast cancer drug candidates. researchgate.net In this synthetic pathway, the benzodioxole moiety serves as a core component of the final complex structure, demonstrating its value in assembling large, functional molecules.

Potential in Materials Science

While direct, large-scale applications of this compound in materials science are not yet widely established, its structural features and those of related compounds suggest significant potential in several areas. The presence of a rigid aromatic core and reactive amine functionality makes it an attractive candidate for the development of novel functional materials.

The development of high-performance polymers often relies on monomers that can impart thermal stability, rigidity, and specific functionalities. Related heterocyclic compounds, such as diamines containing benzoxazole (B165842) moieties, have been successfully used to synthesize poly(benzoxazole imide)s (PBOPIs). rsc.org These polymers exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 510 °C, and strong mechanical properties, with tensile strengths over 100 MPa. rsc.org

Similarly, benzodioxinone derivatives have been employed to create telechelic polymers and block copolymers. nih.gov Given that this compound is an aromatic amine, it holds potential as a monomer or co-monomer for producing novel polyamides or polyimides. The benzodioxole unit could enhance the thermal and dimensional stability of the resulting polymer, while the bromine atom offers a site for post-polymerization modification, such as cross-linking or grafting, to create specialized coatings or functional polymer films.

The field of organic electronics utilizes molecules with specific electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and transistors. Certain heterocyclic compounds are known to possess useful characteristics, such as non-linear optical (NLO) properties. researchgate.net For example, research into benzoxazole-oxadiazole analogues has highlighted their potential as optical materials. researchgate.net The combination of electron-donating and withdrawing groups within a conjugated system is key to these properties. researchgate.net

The structure of this compound, containing an electron-donating amine group and an electron-withdrawing bromine atom on a π-conjugated benzodioxole ring, suggests it could be a valuable building block for new NLO materials or other organic electronic chemicals. Further derivatization could be used to tune its electronic characteristics for specific applications.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizer (B1316253) dye to absorb light. The efficiency of these cells is highly dependent on the chemical structure of the dye, which typically consists of a donor (D), a π-conjugated spacer (π), and an acceptor (A) group (D-π-A architecture). This structure facilitates efficient charge separation upon light absorption.

While this compound itself is not a standard DSSC dye, its components are highly relevant. The amine group is a well-known and effective electron donor, and the benzodioxole ring can act as part of the π-bridge. Various complex dyes based on benzotriazole (B28993) and benzothiadiazole have been developed and show promising efficiencies. The structural framework of this compound makes it a plausible starting point for the design and synthesis of novel D-π-A dyes for DSSC research.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 401811-78-7 | C₇H₆BrNO₂ |

| TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE | 401811-77-6 | C₁₂H₁₄BrNO₄ |

| Trifluoroacetic acid | 76-05-1 | C₂HF₃O₂ |

| Dichloromethane (B109758) | 75-09-2 | CH₂Cl₂ |

| Indole | 120-72-9 | C₈H₇N |

| Poly(benzoxazole imide) | Not applicable | Polymer |

Applications in the Dyestuff Field

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. imrpress.com The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species, such as a phenol, naphthol, or another aromatic amine. unb.canih.gov

Given the presence of the primary amino group, this compound is a viable candidate for the diazotization reaction. Treatment of this compound with a source of nitrous acid (generated, for example, from sodium nitrite (B80452) and a strong acid at low temperatures) would be expected to yield the corresponding diazonium salt. This reactive intermediate could then be coupled with various aromatic compounds to produce a range of azo dyes.

The color of the resulting azo dye is influenced by the electronic properties of the substituents on both the diazo component and the coupling partner. The benzodioxole moiety, along with the bromine atom, would be expected to modulate the electronic structure of the resulting dye molecule and, consequently, its absorption spectrum. The specific shades of the dyes would depend on the chosen coupling component. For instance, coupling with naphthol derivatives could potentially yield dyes in the red to purple range. imrpress.com

A hypothetical synthesis of an azo dye using this compound is presented below:

Hypothetical Reaction Scheme for Azo Dye Synthesis:

Step 1: Diazotization of this compound this compound + NaNO₂ + 2HCl (aq, 0-5 °C) → [5-Bromo-1,3-benzodioxole-4-diazonium chloride] + 2H₂O + NaCl

Step 2: Azo Coupling [5-Bromo-1,3-benzodioxole-4-diazonium chloride] + N,N-dimethylaniline → Hypothetical Azo Dye + HCl

The properties of such hypothetical dyes are influenced by the entire molecular structure. The presence of the benzodioxole ring could enhance the dye's affinity for certain fibers, and the bromo-substituent might improve lightfastness.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 401811-78-7 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Not available in searched literature |

| Solubility | Not available in searched literature |

| Melting Point | Not available in searched literature |

Table 2: Predicted Properties of a Hypothetical Azo Dye Derived from this compound and N,N-Dimethylaniline

| Property | Predicted Characteristic |

| Color | Expected to be in the yellow to orange range, based on the chromophoric system. |

| Solubility | Likely soluble in organic solvents, with low solubility in water. |

| Potential Application | As a disperse dye for synthetic fibers like polyester, given the non-ionic nature of the hypothetical dye. |

| Lightfastness | The presence of the bromine atom may confer good lightfastness properties. |

It is important to note that while theoretically plausible, the synthesis and application of dyes from this compound would require empirical research to determine the actual colors, fastness properties, and suitability for various substrates.

Catalysis (if relevant to the compound's structure or derivatives)

The structural motifs within this compound, namely the halogenated aromatic ring and the amino group, suggest potential, though underexplored, relevance in the field of catalysis.

The presence of a bromine atom on the aromatic ring opens the possibility for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.networldresearchersassociations.com While the compound itself would be a substrate in such a reaction, its derivatives could potentially serve as ligands for metal catalysts. The nitrogen atom of the amino group and the oxygen atoms of the dioxole ring could act as coordination sites for metal ions, forming stable complexes. Such metal complexes, particularly with transition metals like palladium or copper, are central to many catalytic processes in organic synthesis. The specific stereoelectronic properties imparted by the benzodioxole framework could influence the catalytic activity and selectivity of such complexes.

Furthermore, the amino group itself can be a key functional group in organocatalysis. Chiral amines and their derivatives are widely used to catalyze a variety of asymmetric reactions. While this compound is achiral, it could serve as a scaffold for the synthesis of chiral derivatives that could act as organocatalysts. For example, modification of the amino group could lead to the formation of chiral secondary or tertiary amines, amides, or sulfonamides, which are common motifs in organocatalyst design.

Although no direct catalytic applications of this compound have been reported, the broader class of benzodioxole derivatives has been investigated for various catalytic applications. acs.org The unique electronic environment of the benzodioxole ring system can influence the reactivity of appended functional groups, a property that is desirable in the design of novel catalysts.

Table 3: Potential Catalytic Relevance of this compound

| Structural Feature | Potential Catalytic Role |

| Bromo-substituent | A handle for the synthesis of more complex molecules via cross-coupling, which could then be used as ligands. |

| Amino Group | A potential coordination site for metal catalysts or a functional group for the development of organocatalysts. |

| Benzodioxole Core | Can modulate the electronic properties of the molecule, potentially influencing the activity of a catalytic center. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1,3-benzodioxol-4-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer: A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can evaluate interactions between bromination efficiency, solvent choice (e.g., DMF vs. THF), and reaction time. Key metrics include yield, purity (HPLC), and byproduct formation. Pre-experimental screening (e.g., TLC or GC-MS) helps identify critical variables .

- Example Table:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Solvent | THF | DMF |

| Reaction Time | 6 hours | 12 hours |

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer: Stability studies under varying conditions (humidity, temperature, light) are critical. Use accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC-UV. Store the compound under inert gas (argon) at 2–8°C to prevent bromine displacement or oxidation. FTIR and NMR (¹H/¹³C) should confirm structural integrity post-storage .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.0–5.0 ppm, broad).

- ¹³C NMR: Confirm benzodioxole carbons (δ 100–110 ppm) and bromine-substituted carbon (δ 120–130 ppm).

- MS (EI): Look for molecular ion [M]⁺ at m/z 216 (C₇H₆BrNO₂) and fragment peaks (e.g., loss of Br, m/z 137).

Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with 10% sodium thiosulfate. Monitor airborne exposure via LC-MS/MS (detection limit ≤0.1 ppm). Emergency eye wash and shower stations must be accessible. Toxicity data (LD50, Ames test) should inform risk assessments .

Advanced Research Questions

Q. How can contradictory spectral or reactivity data for this compound be resolved?

- Methodological Answer:

- Case Study: Discrepant NMR shifts may arise from tautomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to detect tautomeric equilibria.

- Reactivity Conflicts: If unexpected substitution occurs (e.g., O-demethylation), employ isotopic labeling (e.g., D₂O exchange) or in-situ IR to track intermediates .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) can model Suzuki-Miyaura coupling transition states. Key parameters:

- Electron density at Br (Mulliken charges).

- Frontier molecular orbitals (HOMO-LUMO gap).

Validate with experimental yields using Pd(PPh₃)₄ vs. XPhos ligands .

Q. How does reactor design influence the scalability of this compound synthesis?

- Methodological Answer: Compare batch vs. continuous flow reactors:

- Batch: Higher byproduct formation due to prolonged heating.

- Flow: Improved heat/mass transfer (residence time <10 min).

Use CFD simulations (COMSOL) to optimize mixing and prevent bromine aggregation .

Q. What strategies enhance the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.